molecular formula C9H14N2O3 B13284732 Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No.: B13284732
M. Wt: 198.22 g/mol
InChI Key: HMYFWMSOVPGNGT-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxylate is a spirocyclic compound characterized by its unique structure, which includes an oxadiazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives .

Scientific Research Applications

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate stands out due to its specific ring structure and functional groups, which confer unique chemical reactivity and biological activity.

Biological Activity

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate (CAS No. 1796557-11-3) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H15_{15}ClN2_2O and a molecular weight of approximately 190.67 g/mol. The compound features both oxa and diaza functionalities, contributing to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under basic conditions, followed by the formation of the hydrochloride salt for enhanced stability and solubility in biological assays.

Muscarinic Receptor Interaction

Research has indicated that compounds related to methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene exhibit significant binding affinities for muscarinic receptors, particularly M1 and M2 subtypes. A study demonstrated that derivatives of this class can ameliorate cognitive impairment in animal models, showing antiamnesic effects and influencing behaviors such as hypothermia and tremor induction .

Table 1: Binding Affinities for Muscarinic Receptors

CompoundM1 Affinity (nM)M2 Affinity (nM)Anti-amnesic Activity
6aHighModerateYes
Methyl 1-oxa...TBDTBDTBD

Insulin Signaling Enhancement

Another aspect of the biological activity of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene is its potential to enhance insulin signaling pathways. This effect suggests a role in glucose metabolism and possible implications for diabetes management.

Case Studies

  • Cognitive Function Improvement : In a study involving scopolamine-induced memory impairment in rats, administration of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives resulted in significant improvements in passive avoidance tasks, indicating a potential therapeutic role in cognitive disorders .
  • Antimicrobial Activity : Preliminary investigations have shown that related compounds possess antimicrobial properties, suggesting further exploration into their use as therapeutic agents against bacterial infections.

The mechanism by which methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene exerts its biological effects is thought to involve modulation of receptor activity and inhibition of specific enzymes linked to neurotransmitter signaling pathways. These interactions may lead to downstream effects on cellular signaling cascades that influence cognition and metabolic processes.

Properties

IUPAC Name

methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-13-8(12)7-6-9(14-11-7)2-4-10-5-3-9/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFWMSOVPGNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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